Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate
Description
Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate (CAS: 15741-79-4) is a synthetic indole-derived compound featuring a benzyl group attached to an ethylamine side chain at the 3-position of the indole core. Its synthesis involves a boron trifluoride etherate-mediated reaction, enabling efficient coupling under mild conditions . The compound exhibits reversible reactivity at the benzyl group, allowing functionalization for diverse applications. However, commercial production has been discontinued .
Properties
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C2H2O4/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;3-1(4)2(5)6/h1-9,13,18-19H,10-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAANLZJXSDORRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The benzyl and ethylamine groups can then be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Scientific Research Applications
Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzyl Group
Several N-benzyl derivatives of [2-(1H-indol-3-yl)ethyl]amine (Table 1) demonstrate how substituents on the benzyl ring influence physicochemical and pharmacological properties:
Table 1: Comparison of N-Benzyl Derivatives
Key Observations :
- Electron-Withdrawing Groups (Cl, Br) : Increase melting points (e.g., 11: 216–218°C) and may enhance receptor binding affinity due to altered electronic effects .
- Electron-Donating Groups (OCH3, CH3) : Lower melting points (e.g., 13: 199–200°C) and modulate solubility .
- Salt Forms : Hydrochloride salts (e.g., 13, 14) improve crystallinity and stability compared to free bases (e.g., 12) or oxalate salts .
Modifications to the Amine Group
Dimethylamine vs. Benzylamine
- 5-Benzyloxy-N,N-dimethyltryptamine oxalate (CAS: Not provided) replaces the benzylamine with a dimethylamine group.
- [2-(1H-Indol-3-yl)ethyl]dimethylamine (CAS: 61-50-7): A simpler analog lacking the benzyl group, this compound shows hallucinogenic properties due to enhanced interaction with serotonin receptors .
Positional Isomerism
Key Differences :
- Coupling agents (e.g., EDC/HOBt) vs. imine formation affect reaction yields and scalability.
- Salt formation (oxalate vs. hydrochloride) influences solubility and purification steps.
Biological Activity
Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an indole moiety and a benzyl group, which contribute to its unique chemical properties. The oxalate salt form enhances its solubility and stability in biological systems. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The indole ring can interact with neurotransmitter receptors, particularly serotonin receptors, influencing mood and behavior.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with indole structures can induce apoptosis in cancer cells. For instance, the compound has demonstrated efficacy against human lung adenocarcinoma (A549) and HeLa cells, suggesting a potential role in cancer therapy .
- Antimicrobial Properties : Indole derivatives are known for their antibacterial effects. Research indicates that similar compounds exhibit activity against Mycobacterium tuberculosis and other pathogens .
- Neuroprotective Effects : The ability to modulate neurotransmitter systems may provide neuroprotective benefits, making it a candidate for research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related compounds, which can be extrapolated to this compound:
- Cytotoxicity Studies :
- Molecular Docking Studies :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole-3-acetic acid | Plant growth regulator; potential anticancer properties |
| 4-Fluorobenzylamine | 4-Fluorobenzylamine | Antidepressant effects; interacts with serotonin receptors |
| Furan-2-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine | Furan derivative | Anticancer activity through EGFR inhibition |
Q & A
Q. Basic
- ¹H-NMR : Key signals include:
- Indole NH: δ 10.98 (s, 1H, DMSO-d6) .
- Benzyl CH₂: δ 4.19 (t, J=6 Hz, 2H) .
- Ethyl linker: δ 3.14 (brs, 4H, overlapping CH₂ groups) .
- IR : N-H stretches at 3250–3350 cm⁻¹ and C=O (oxalate) at 1705 cm⁻¹ .
- HPLC : Purity >98% with a C18 column (acetonitrile/0.1% TFA, 70:30) .
How to resolve discrepancies in NMR data during derivative synthesis?
Advanced
Contradictions often stem from:
- Tautomerism : Indole NH exchange broadens signals; use DMSO-d6 and elevated temperatures (60°C) to sharpen peaks .
- Steric effects : Bulky substituents (e.g., 4-bromobenzyl) cause splitting in α-CH₂ (δ 4.07–4.20), resolved via 2D-COSY .
- Impurities : Trace solvents (e.g., DMF) mimic minor peaks; pre-purify via column chromatography (SiO₂, ethyl acetate gradient) .
What receptor binding assays are applicable to study its pharmacological activity?
Q. Advanced
- 5-HT₂A/2B/6 Receptor Binding : Radioligand assays using [³H]Ketanserin (5-HT₂A) or [³H]LSD (5-HT₆) in HEK293 cells expressing human receptors. IC₅₀ values correlate with functional activity (e.g., calcium flux assays) .
- Selectivity Screening : Counter-screen against adrenergic (α₁/β₂) and dopaminergic (D₂) receptors to rule off-target effects .
How does oxalate salt formation impact physicochemical properties?
Q. Advanced
- Solubility : Oxalate salt increases aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free base) at pH 7.4, critical for in vivo studies .
- Stability : Hygroscopic free base degrades at 40°C/75% RH; oxalate salt remains stable >12 months under same conditions (HPLC monitoring) .
How to design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Core Modifications : Vary benzyl substituents (e.g., 4-Cl, 4-OCH₃) to assess electronic effects on 5-HT₂A binding (see IC₅₀ shifts in ).
- Linker Optimization : Replace ethyl with propyl or cyclopropyl groups; evaluate conformational flexibility via molecular docking (AutoDock Vina) .
- Salt Counterions : Compare oxalate, hydrochloride, and citrate salts for bioavailability in Caco-2 cell permeability assays .
What computational methods predict its metabolic stability?
Q. Advanced
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., indole C5 for CYP3A4 oxidation) .
- In Silico Toxicity : SwissADME predicts hERG inhibition (low risk, QTc >450 ms at 10 µM) and Ames test mutagenicity (negative) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
